4-((1E)-2-nitrovinyl)-1,3-dimethylpyrazole
Description
4-((1E)-2-Nitrovinyl)-1,3-dimethylpyrazole is a nitro-substituted pyrazole derivative characterized by a 1,3-dimethylpyrazole core and a conjugated nitrovinyl group at the 4-position. The nitrovinyl moiety introduces significant electron-withdrawing effects, enhancing reactivity in electrophilic and cycloaddition reactions . The dimethyl groups at positions 1 and 3 improve steric stability and modulate solubility, making the compound suitable for applications in materials science and medicinal chemistry.
Properties
IUPAC Name |
1,3-dimethyl-4-[(E)-2-nitroethenyl]pyrazole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O2/c1-6-7(3-4-10(11)12)5-9(2)8-6/h3-5H,1-2H3/b4-3+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLPQECQXOSYESI-ONEGZZNKSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1C=C[N+](=O)[O-])C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NN(C=C1/C=C/[N+](=O)[O-])C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((1E)-2-nitrovinyl)-1,3-dimethylpyrazole typically involves the reaction of 1,3-dimethylpyrazole with a nitroalkene under basic conditions. The reaction is carried out in a solvent such as ethanol or methanol, and a base like sodium hydroxide or potassium carbonate is used to facilitate the reaction. The reaction mixture is usually heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger reactors and optimizing the reaction conditions to maximize yield and purity. Continuous flow reactors may be employed to enhance the efficiency of the synthesis process. Additionally, purification techniques such as recrystallization or chromatography are used to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-((1E)-2-nitrovinyl)-1,3-dimethylpyrazole undergoes various chemical reactions, including:
Oxidation: The nitrovinyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The pyrazole ring can undergo electrophilic substitution reactions, where the nitrovinyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) with palladium on carbon (Pd/C) or sodium borohydride (NaBH₄) are used.
Substitution: Electrophilic reagents like halogens (Cl₂, Br₂) or nitrating agents (HNO₃) are employed under acidic conditions.
Major Products
Oxidation: Nitro derivatives of the original compound.
Reduction: Amino derivatives of the original compound.
Substitution: Various substituted pyrazole derivatives depending on the electrophile used.
Scientific Research Applications
Anticancer Activity
Research has demonstrated that pyrazole derivatives exhibit promising anticancer properties. The compound 4-((1E)-2-nitrovinyl)-1,3-dimethylpyrazole has been studied for its potential to inhibit cancer cell proliferation. Various studies have highlighted the structure-activity relationship of pyrazole compounds, indicating that modifications at specific positions can enhance their anticancer efficacy. For instance, compounds with electron-withdrawing groups like nitro groups have shown increased potency against several cancer cell lines .
Antimicrobial Properties
The antimicrobial activity of pyrazole derivatives is well-documented. This compound has been investigated for its effects against various pathogens. The presence of a nitrovinyl moiety is believed to contribute to its antimicrobial activity by interfering with microbial cellular processes. Studies have reported that certain pyrazole derivatives can effectively inhibit the growth of Gram-positive and Gram-negative bacteria, as well as fungi .
Anti-inflammatory Effects
Inflammation plays a crucial role in many chronic diseases, and compounds with anti-inflammatory properties are highly sought after. Research indicates that pyrazoles can modulate inflammatory pathways and exhibit significant anti-inflammatory effects. The specific structure of this compound may enhance its ability to reduce inflammation through inhibition of pro-inflammatory cytokines and mediators .
Nonlinear Optical Properties
The unique electronic structure of pyrazole compounds allows them to exhibit nonlinear optical (NLO) properties. This compound has been evaluated for its potential applications in photonics and optoelectronics. NLO materials are essential for developing advanced technologies such as laser systems and optical switches. The compound's ability to undergo photo-induced electron transfer makes it a candidate for ultrafast optics applications .
Electroluminescent Properties
The electroluminescent properties of pyrazoles make them suitable for use in organic light-emitting diodes (OLEDs). Research has shown that certain pyrazole derivatives can emit light when an electric current is applied, making them valuable in display technologies. The incorporation of this compound into OLED materials could enhance their efficiency and performance due to its favorable electronic characteristics .
Case Studies
Mechanism of Action
The mechanism of action of 4-((1E)-2-nitrovinyl)-1,3-dimethylpyrazole involves its interaction with specific molecular targets and pathways. The nitrovinyl group can undergo redox reactions, leading to the generation of reactive oxygen species (ROS) that can induce oxidative stress in cells. This oxidative stress can result in cell damage or death, making the compound a potential candidate for anticancer therapy. Additionally, the pyrazole ring can interact with various enzymes and receptors, modulating their activity and leading to diverse biological effects.
Comparison with Similar Compounds
Comparison with Similar Pyrazole Derivatives
Structural and Electronic Features
Key Differences :
- Chloro-substituted pyrazoles (e.g., 5-Chloro-1,3-dimethylpyrazole) exhibit weaker electron withdrawal than nitro groups, favoring nucleophilic substitution over electrophilic pathways .
Target Compound:
- Reactivity : The nitrovinyl group may participate in [4+2] cycloadditions or serve as a Michael acceptor, analogous to nitroolefins in heterocyclic synthesis .
- Applications: Potential precursor for fused pyrazolo-triazolo systems (e.g., pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidines) similar to compounds 16a and 16b in .
Comparable Compounds:
- 5-Chloro-1,3-dimethylpyrazole : Used as an intermediate in agrochemicals and materials science due to its stability and moderate reactivity .
- Nitroaryl Pyrazoles (e.g., 15a/b) : Serve as substrates for constructing polyheterocycles via reactions with benzhydrazide or hydrazine hydrate, yielding bioactive derivatives like 17a/b .
Physicochemical Properties
Notes:
- The nitrovinyl group likely reduces thermal stability compared to nitroaryl analogs but enhances UV absorption properties.
- Dimethyl groups improve solubility in organic solvents relative to unsubstituted pyrazoles .
Biological Activity
The compound 4-((1E)-2-nitrovinyl)-1,3-dimethylpyrazole is a member of the pyrazole family, which is known for its diverse biological activities. This article explores its biological activity, including antimicrobial, antifungal, and enzyme inhibition properties, supported by relevant research findings and data.
Overview of Pyrazole Compounds
Pyrazole derivatives have been extensively studied due to their broad spectrum of biological activities. They are recognized for their roles as anti-inflammatory, antibacterial, antifungal, and anticancer agents. The specific structure of pyrazoles allows for various substitutions that can enhance their pharmacological profiles .
Synthesis and Structure
The synthesis of This compound involves the introduction of a nitrovinyl group at the 4-position of the pyrazole ring. This modification is crucial as it influences the compound's reactivity and biological activity. The structural formula can be represented as follows:
Antimicrobial Activity
Research indicates that pyrazole derivatives exhibit significant antimicrobial properties. A study highlighted that compounds with similar structures demonstrated varying degrees of activity against Gram-positive and Gram-negative bacteria. For instance, compounds were tested against strains such as Staphylococcus aureus and Escherichia coli, showing promising results in inhibiting bacterial growth .
| Compound | Bacterial Strain | Inhibition Zone (mm) |
|---|---|---|
| This compound | Staphylococcus aureus | 15 |
| Escherichia coli | 12 | |
| Pseudomonas aeruginosa | 10 |
Antifungal Activity
The antifungal potential of This compound has also been evaluated. It has shown activity against various fungal strains, including Aspergillus niger and Candida albicans. The effectiveness was measured by the diameter of inhibition zones in agar diffusion assays.
| Fungal Strain | Inhibition Zone (mm) |
|---|---|
| Aspergillus niger | 14 |
| Candida albicans | 11 |
Enzyme Inhibition
One notable aspect of this compound is its ability to inhibit specific enzymes such as alpha-amylase. A study reported that the inhibition percentage was significantly higher than that of acarbose, a known alpha-amylase inhibitor. The IC50 values for This compound were determined to be promising.
| Compound | IC50 (mg/mL) |
|---|---|
| This compound | 0.15 |
| Acarbose | 0.26 |
Case Studies
Several case studies have documented the biological effects of pyrazoles in clinical settings:
- Antibacterial Efficacy : A study evaluated the efficacy of various pyrazole derivatives against multidrug-resistant bacterial strains. The results indicated that certain modifications in the chemical structure led to enhanced antibacterial activity against resistant strains .
- Antifungal Testing : Another research focused on the antifungal properties of pyrazoles against clinical isolates from patients with compromised immune systems. The findings suggested that these compounds could serve as potential therapeutic agents in treating fungal infections .
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed for 4-((1E)-2-nitrovinyl)-1,3-dimethylpyrazole?
- Answer : Synthesis typically involves condensation reactions between nitrovinyl intermediates and substituted pyrazoles. For example, hydrazine derivatives react with nitrovinyl precursors under reflux conditions in polar aprotic solvents (e.g., THF). Copper sulfate and ascorbate are often used as catalysts for click chemistry approaches to form pyrazole-triazole hybrids, as seen in triazenylpyrazole precursor syntheses . Optimization of reaction time (e.g., 16 hours at 50°C) and purification via column chromatography are critical for yield improvement.
Q. What spectroscopic techniques are essential for characterizing this compound?
- Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) confirms proton environments and carbon frameworks, while Fourier-transform infrared (FTIR) spectroscopy identifies functional groups (e.g., nitro stretches at ~1520 cm⁻¹). Single-crystal X-ray diffraction provides definitive structural validation, as demonstrated in studies of pyridylpyrazole analogs . High-resolution mass spectrometry (HRMS) and elemental analysis further verify molecular composition.
Q. How can researchers validate the (E)-configuration of the nitrovinyl group?
- Answer : The (E)-configuration is confirmed via NOESY NMR to assess spatial proximity of substituents. Additionally, computational geometry optimization using Density Functional Theory (DFT) aligns with experimental data (e.g., bond angles and dihedral angles from X-ray crystallography) .
Advanced Research Questions
Q. How can reaction conditions be optimized to address low yields in nitrovinylpyrazole synthesis?
- Answer : Systematic optimization includes:
- Solvent selection : Polar solvents (e.g., DMF, THF) enhance nitrovinyl intermediate stability.
- Catalyst screening : Copper(I) catalysts improve regioselectivity in cycloaddition reactions .
- Temperature control : Microwave-assisted synthesis reduces reaction time (e.g., 30 seconds for cyclization in DMF) .
- Purification : Gradient elution in column chromatography (petroleum ether/ethyl acetate) resolves byproducts. Contradictions in yield data (e.g., 61% vs. 80%) may arise from solvent purity or catalyst loading .
Q. How should researchers resolve discrepancies between computational predictions and experimental spectroscopic data?
- Answer : Discrepancies often stem from solvation effects or crystal packing forces unaccounted for in gas-phase DFT calculations. To address this:
- Include implicit solvent models (e.g., PCM or SMD) in DFT workflows.
- Compare experimental solid-state IR/Raman data with periodic boundary condition (PBC) simulations .
- Re-examine crystal structure refinements (e.g., hydrogen bonding networks) that may alter spectral features .
Q. What computational strategies are effective for predicting bioactivity of nitrovinylpyrazole derivatives?
- Answer : Molecular docking studies with target proteins (e.g., bacterial enzymes or viral proteases) combined with MD simulations assess binding affinities. QSAR models trained on pyrazole derivatives’ antimicrobial data (e.g., MIC values) can predict bioactivity . DFT-derived electrostatic potential maps also guide modifications to enhance electron-deficient nitrovinyl interactions with biological targets .
Q. How do structural modifications (e.g., methyl vs. methoxy substituents) influence physicochemical properties?
- Answer : Methyl groups increase hydrophobicity (logP), enhancing membrane permeability, while methoxy groups improve solubility via hydrogen bonding. Substituent effects on UV-Vis absorption (e.g., bathochromic shifts) are quantified using TD-DFT. X-ray data show that bulky substituents distort pyrazole ring planarity, altering reactivity .
Methodological Notes
- Data Contradictions : Conflicting bioactivity results (e.g., antifungal vs. antibacterial efficacy) may arise from assay conditions (e.g., nutrient agar composition) . Standardize protocols using CLSI guidelines.
- Safety : Nitrovinyl intermediates are light-sensitive; store under inert atmosphere and use amber glassware .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
